molecular formula C24H20BrFN2O2 B10928984 4-bromo-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-bromo-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10928984
M. Wt: 467.3 g/mol
InChI Key: AMEOAQQHAHNYSW-UHFFFAOYSA-N
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Description

4-bromo-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with bromine, fluorobenzyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazines with 1,3-diketones, followed by bromination and subsequent functional group modifications. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

4-bromo-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with methoxy groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H20BrFN2O2

Molecular Weight

467.3 g/mol

IUPAC Name

4-bromo-1-[(3-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20BrFN2O2/c1-29-20-10-4-7-17(13-20)23-22(25)24(18-8-5-11-21(14-18)30-2)28(27-23)15-16-6-3-9-19(26)12-16/h3-14H,15H2,1-2H3

InChI Key

AMEOAQQHAHNYSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC)Br

Origin of Product

United States

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